N-(pyridin-2-ylmethyl)cyclooctanamine
Description
N-(Pyridin-2-ylmethyl)cyclooctanamine is a secondary amine featuring a cyclooctane ring linked to a pyridin-2-ylmethyl group via an amine bridge. This compound combines the conformational flexibility of the cyclooctane ring with the aromatic and basic properties of the pyridine moiety.
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)cyclooctanamine |
InChI |
InChI=1S/C14H22N2/c1-2-4-8-13(9-5-3-1)16-12-14-10-6-7-11-15-14/h6-7,10-11,13,16H,1-5,8-9,12H2 |
InChI Key |
NWYCYCPEAUBOIC-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NCC2=CC=CC=N2 |
Canonical SMILES |
C1CCCC(CCC1)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(Pyridin-2-ylmethyl)pivalamide
- Structure : Replaces the cyclooctanamine group with a pivalamide (tert-butylcarboxamide) moiety.
- Synthesis: Prepared via reaction of 2-aminomethylpyridine with pivaloyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base .
- Key Differences :
- The pivalamide group introduces steric bulk but lacks the conformational flexibility of cyclooctanamine.
- Higher hydrophobicity (logP) compared to the secondary amine due to the tert-butyl group.
4-Methyl-N-(pyridin-2-ylmethyl)pentan-2-amine
- Structure : Features a linear pentan-2-amine chain instead of the cyclooctane ring.
- Availability : Discontinued (CymitQuimica), suggesting challenges in synthesis or stability .
- Key Differences :
- Reduced steric hindrance and higher flexibility due to the linear chain.
- Lower lipophilicity compared to cyclooctanamine derivatives.
n-[3-(1H-Pyrazol-1-ylmethyl)phenyl]cyclooctanamine
- Structure : Replaces the pyridine ring with a pyrazole-substituted phenyl group.
- Key Differences: Pyrazole introduces hydrogen-bonding capabilities distinct from pyridine’s basic nitrogen.
Compound 7t (from )
- Structure : A complex peptidomimetic with multiple chiral centers and fused heterocycles.
- Key Differences :
- Orders of magnitude higher molecular weight (>800 Da) compared to N-(pyridin-2-ylmethyl)cyclooctanamine (~218 Da).
- Designed for high-affinity interactions (e.g., kinase inhibition), unlike simpler amines .
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